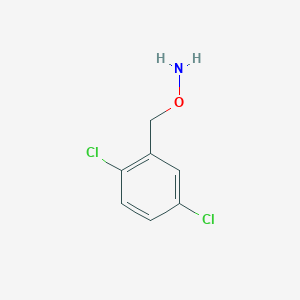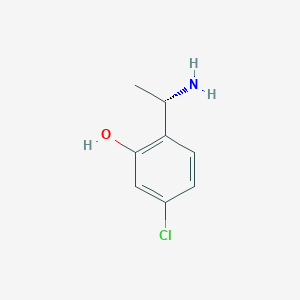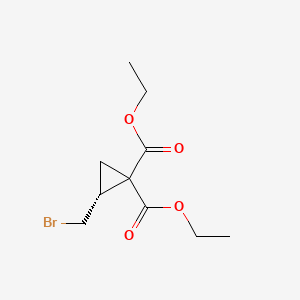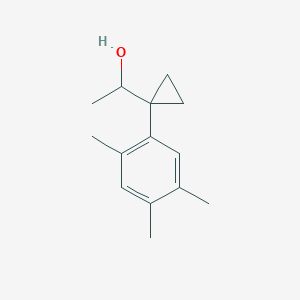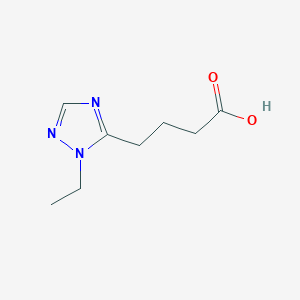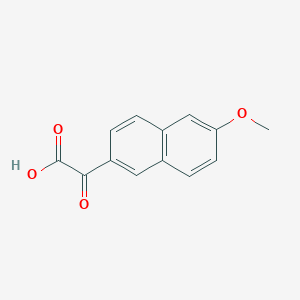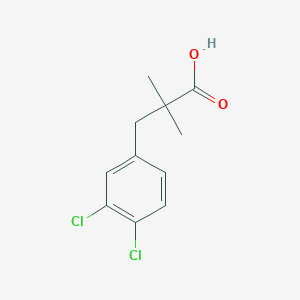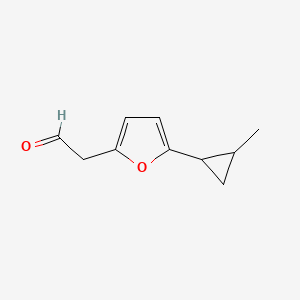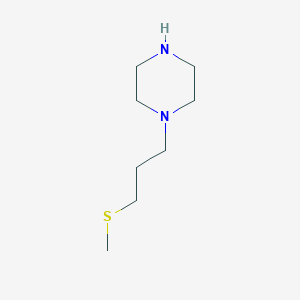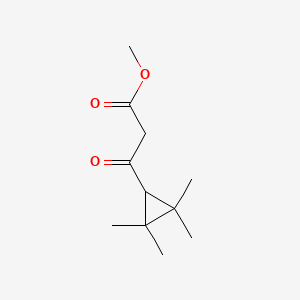
2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol is an organic compound that belongs to the class of bromonaphthalenes It is characterized by the presence of a bromine atom and a methoxy group attached to a naphthalene ring, along with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol typically involves the bromination of 6-methoxynaphthalene followed by the introduction of an ethanol group. One common method involves the reaction of 6-methoxynaphthalene with bromine in the presence of a catalyst to form 2-bromo-6-methoxynaphthalene. This intermediate is then subjected to a Grignard reaction with ethylene oxide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents and catalysts, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1-(6-methoxynaphthalen-2-yl)ethanol.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 6-methoxynaphthalene, such as 2-hydroxy-1-(6-methoxynaphthalen-2-yl)ethanol and 2-amino-1-(6-methoxynaphthalen-2-yl)ethanol .
Scientific Research Applications
2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: This compound is structurally similar but lacks the ethanol moiety.
1-(6-Methoxynaphthalen-2-yl)ethanol: Similar but without the bromine atom.
6-Methoxy-2-naphthol: Contains a hydroxyl group instead of the bromine and ethanol groups.
Uniqueness
2-Bromo-1-(6-methoxynaphthalen-2-yl)ethanol is unique due to the combination of the bromine atom, methoxy group, and ethanol moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13BrO2 |
|---|---|
Molecular Weight |
281.14 g/mol |
IUPAC Name |
2-bromo-1-(6-methoxynaphthalen-2-yl)ethanol |
InChI |
InChI=1S/C13H13BrO2/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7,13,15H,8H2,1H3 |
InChI Key |
CVNZOXOWWFBOOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


